Dansyl-L-leucine cyclohexylammonium salt
Overview
Description
Dansyl-L-leucine cyclohexylammonium salt is a fluorogenic amino acid used for proteomics research . It has a molecular weight of 463.63 and a molecular formula of C18H24N2O4S•C6H13N .
Synthesis Analysis
The synthesis of Dansyl-L-leucine cyclohexylammonium salt involves the incorporation of the unnatural amino acid into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .Molecular Structure Analysis
The molecular structure of Dansyl-L-leucine cyclohexylammonium salt is represented by the formula C18H24N2O4S•C6H13N . The InChI key for this compound is KMKWMTLYBLHMGU-RSAXXLAASA-N .Chemical Reactions Analysis
Dansyl-L-leucine cyclohexylammonium salt can be incorporated into proteins by newly developing techniques that expand the genetic code . This process involves the use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .Physical And Chemical Properties Analysis
Dansyl-L-leucine cyclohexylammonium salt is a solid substance that should be stored at -20°C . It has a molecular weight of 463.63 .Scientific Research Applications
Chromatographic Behavior and Enantioselective Separation Dansyl-L-leucine cyclohexylammonium salt exhibits interesting chromatographic behaviors, especially in terms of the separation of its enantiomers on a beta-cyclodextrin stationary phase. The separation process is influenced by the association of the amino acid with its cyclohexylammonium counter ion, leading to unusual chromatographic profiles. This feature has implications for understanding the thermodynamics and enantioselective driving forces of separation in chromatography (Skrdla et al., 2003).
Fluorescent Indicators in Molecular Recognition The compound is utilized in the synthesis of fluorescent indicators for molecular recognition. Studies on fluorophore−amino acid−cyclodextrin triad systems, which include N-dansyl-l-leucine-modified cyclodextrins, have shown their efficacy as fluorescent indicators. These indicators help in understanding the molecular interactions and inclusion phenomena in chemical systems, useful in fields like bioanalytical chemistry (Ikeda et al., 1996).
Dansylation Reaction Studies Dansyl-L-leucine cyclohexylammonium salt plays a role in the study of the dansylation reaction of amino acids, peptides, and proteins. This involves exploring the reaction rates and conditions for optimal dansylation, which is crucial for the analytical determination and characterization of these biological molecules (Gros & Labouesse, 2005).
Conformational Studies in Chemistry Research involving N-dansyl-l-leucine-appended β-cyclodextrin, a derivative of dansyl-L-leucine cyclohexylammonium salt, provides insights into the conformational aspects of molecules. NMR studies of these derivatives help in understanding the structural dynamics and molecular interactions in complex chemical systems (Ikeda et al., 1997).
Enantiomeric Separation and Optical Enrichment The compound is involved in the optical enrichment of amino acids through the formation of crystalline inclusion complexes with cyclodextrins. This process is essential for separating enantiomers of amino acids like leucine, which has implications in stereochemistry and pharmaceutical research (Jin et al., 1989).
Chiral Recognition Mechanisms Dansyl derivatives, including Dansyl-Leucine, are studied for their chiral separation mechanisms. Molecular dynamics investigations help understand the binding and recognition mechanisms at the molecular level, which are pivotal in fields like chiral chromatography and drug development (Mauro et al., 2021).
Future Directions
properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWMTLYBLHMGU-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195579 | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-L-leucine cyclohexylammonium salt | |
CAS RN |
42954-58-5 | |
Record name | L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42954-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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